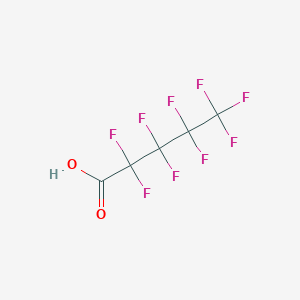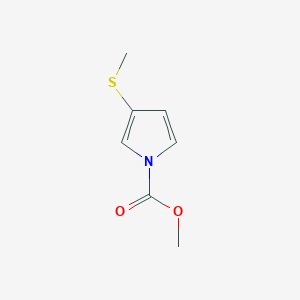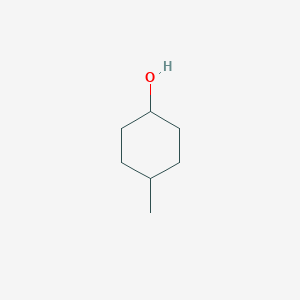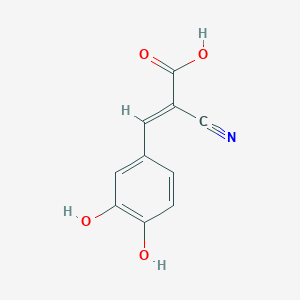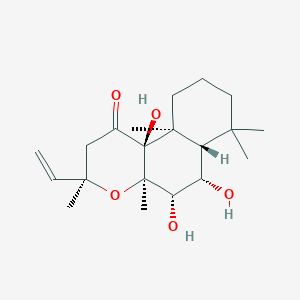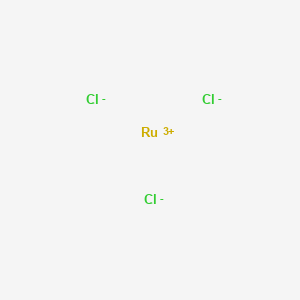
Ruthenium chloride (RuCl3)
Overview
Description
Ruthenium chloride (RuCl3) is an inorganic compound belonging to the family of ruthenium compounds. It is a dark-red solid that is insoluble in water and is used in many scientific applications. It is mainly used in the synthesis of organometallic compounds, as well as in the production of catalysts and other materials. It is also used in the production of pigments, dyes, and other compounds. Ruthenium chloride has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Enhanced Hydrogen Evolution Reaction (HER) Catalytic Activity : RuCl3, when incorporated with cobalt phosphide, significantly improves HER catalytic activity, comparable to commercial Pt/C, demonstrating its potential in electrochemical water splitting for hydrogen production (Yan et al., 2018).
Surface Reduction in X-ray Photoelectron Spectroscopy (XPS) Analysis : RuCl3 is observed to undergo surface reduction during XPS analysis, highlighting its sensitivity to X-ray exposure and suggesting caution in its use as a reference compound in XPS analysis (Froment et al., 1999).
Interaction with Alumina Surface : RuCl3 interacts with alumina surfaces, impacting the preparation of supported ruthenium catalysts. This interaction influences the performance of these catalysts, highlighting its importance in catalyst design (Ryczkowski, 2004).
Influence on Ruthenium Oxide Deposition in Supercapacitors : The structural transformation of RuCl3 in water affects the deposition rate of hydrous oxide in supercapacitors, influencing performance characteristics like specific capacitance (Hu & Chang, 2002).
Heterogeneous Catalysis for Hydrogenation of CO2 : RuCl3-anchored MOF catalysts show enhanced performance in CO2 hydrogenation to formic acid, demonstrating its application in environmental catalysis (Wang et al., 2019).
Impact on Hydrogen Chemisorption in Ruthenium Catalysts : The presence of chlorine from RuCl3 in silica-supported ruthenium catalysts affects hydrogen chemisorption, highlighting its role in catalytic processes (Wu et al., 1992).
Immunomodulatory Activity : RuCl3-based complexes exhibit dual roles as immune stimulators and suppressors depending on concentration, indicating potential in medicinal chemistry (Silveira-Lacerda et al., 2010).
Efficient Catalysis in Organic Synthesis : RuCl3 catalysts demonstrate high efficiency in coupling cyclization and other organic synthesis reactions, showcasing their versatility in chemical synthesis (Pan et al., 2016).
Capacitive Performance in Supercapacitors : RuCl3 coordinated with polypyrrole shows enhanced capacitive performance and stability, making it suitable for supercapacitor applications (Zhou & Xie, 2017).
Preparation of Ruthenium Catalysts for Ammonia Synthesis : RuCl3 is used as a precursor in the preparation of high-activity ruthenium catalysts for ammonia synthesis, demonstrating its utility in industrial catalysis (Ni et al., 2009).
Mechanism of Action
Target of Action
Ruthenium chloride acts as a catalyst in various chemical reactions . It is used in the oxidative cyclization of 1,7-dienes to oxepane diols , and in the hydroxylation of tertiary hydrocarbons in combination with periodate or bromate . It can also be used as a precursor to synthesize Ru nanoparticles .
Mode of Action
Ruthenium chloride interacts with its targets through catalytic cycles . For example, it can be used as a mild Lewis acid catalyst for the acetalization of aldehydes, acetalization of alcohols, and conversion of ketoximes to amides . It is also used in the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .
Biochemical Pathways
Ruthenium chloride affects various biochemical pathways. For instance, it is involved in the oxidation of thioethers to sulfones in the presence of sodium periodate and acetonitrile . It also plays a role in the hydrolysis of 4-nitrobenzonitrile to 4-nitrobenzamide in the presence of 1,3,5-triaza-7-phosphaadamantane .
Pharmacokinetics
It is known that ruthenium chloride issoluble in water , which could potentially influence its bioavailability .
Result of Action
The result of ruthenium chloride’s action is the facilitation of various chemical reactions. For example, it enables the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also aids in the conversion of ketoximes to amides .
Action Environment
The action of ruthenium chloride can be influenced by environmental factors. For instance, it is known that ruthenium chloride is nonflammable .
Safety and Hazards
Ruthenium(III) chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and causes skin corrosion/irritation and serious eye damage/eye irritation . It also causes specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Biochemical Analysis
Biochemical Properties
Ruthenium chloride (RuCl3) plays a crucial role in biochemical reactions, primarily due to its ability to form complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, where the ruthenium ion binds to electron-donating groups on these molecules. For instance, ruthenium chloride (RuCl3) can interact with DNA, forming adducts that can inhibit DNA replication and transcription, similar to the mechanism of action of some platinum-based drugs . Additionally, it has been observed to interact with proteins such as albumin and apotransferrin, which can influence its distribution and efficacy in biological systems .
Cellular Effects
Ruthenium chloride (RuCl3) exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress . This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering cell death. Furthermore, ruthenium chloride (RuCl3) can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, ruthenium chloride (RuCl3) exerts its effects through several mechanisms. One key mechanism is the formation of coordination complexes with biomolecules, which can alter their structure and function. For example, ruthenium chloride (RuCl3) can bind to the nitrogen atoms in the purine bases of DNA, leading to the formation of cross-links that inhibit DNA replication . Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Changes in gene expression can also occur as a result of these interactions, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of ruthenium chloride (RuCl3) can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ruthenium chloride (RuCl3) can undergo hydrolysis in aqueous solutions, leading to the formation of various hydroxy and aquo complexes . These complexes can have different biological activities compared to the parent compound. Long-term exposure to ruthenium chloride (RuCl3) in in vitro and in vivo studies has revealed sustained cytotoxic effects, particularly in cancer cells, suggesting its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of ruthenium chloride (RuCl3) vary with different dosages in animal models. At low doses, it can exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain concentration of ruthenium chloride (RuCl3) is required to achieve a therapeutic response. At excessively high doses, toxic effects such as organ damage and systemic toxicity can occur, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
Ruthenium chloride (RuCl3) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. It can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . For instance, ruthenium chloride (RuCl3) can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . These effects on metabolic pathways can contribute to its cytotoxic effects in cancer cells.
Transport and Distribution
The transport and distribution of ruthenium chloride (RuCl3) within cells and tissues are critical for its biological activity. It can be transported across cell membranes through various transporters and channels, and its distribution can be influenced by binding to proteins such as albumin . Once inside the cell, ruthenium chloride (RuCl3) can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects on cellular function . The localization and accumulation of ruthenium chloride (RuCl3) are important factors that determine its efficacy and toxicity.
Subcellular Localization
Ruthenium chloride (RuCl3) exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and other nuclear components . This localization is facilitated by targeting signals and post-translational modifications that direct ruthenium chloride (RuCl3) to specific compartments within the cell. The subcellular localization of ruthenium chloride (RuCl3) is crucial for its ability to modulate cellular processes and exert its therapeutic effects .
properties
IUPAC Name |
ruthenium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCAZPLXEGKKFM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10049-08-8 | |
| Record name | Ruthenium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUTHENIUM TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY8V1UJV23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Research suggests that Ruthenium chloride can inhibit the procoagulant activity of certain snake venoms, specifically those from the Atheris, Echis, and Pseudonaja species. [] This inhibition appears to be independent of carbon monoxide release, contrasting with the typical mechanism of action associated with carbon monoxide-releasing molecules (CORMs). Instead, evidence points towards a ruthenium-based radical and ionic interactions as the key factors responsible for this inhibitory effect. [] Further research is needed to fully elucidate the specific interactions between RuCl3 and venom components.
A: RuCl3 serves as a precursor in the synthesis of ruthenium nanoparticles (NPs), which are valuable in catalysis. [] One method involves milling RuCl3 with sodium borohydride (NaBH4) and polyphosphorhydrazone (PPH) dendrons. This process generates Ru NPs with diameters of 2-3 nm, stabilized by the PPH dendrons. [] These NPs demonstrate high efficiency in catalyzing the hydrogenation of styrene. [] Furthermore, RuCl3 plays a crucial role in developing ruthenium-incorporated cobalt phosphide nanocubes. [] Reacting RuCl3 with a Co-Co Prussian blue analog, followed by phosphidation, yields these nanocubes, which exhibit excellent catalytic activity in the hydrogen evolution reaction (HER). []
A: Research indicates that hydrous ruthenium oxide (RuO2·xH2O), often derived from RuCl3, acts as the active species in the aerobic oxidation of amines, including benzyl amine. [] In contrast, metallic ruthenium (Ru°) and RuCl3 themselves show minimal activity in this reaction. [] Notably, the activity of RuO2·xH2O catalysts is less dependent on oxygen pressure, proving effective even with air as the oxidant. [] This property is particularly advantageous for developing sustainable and cost-effective catalytic processes.
A: RuCl3 plays a crucial role in enhancing the performance of ZnO-based DSSCs. [, ] One study highlighted the synthesis of a polymer-ruthenium composite dye using RuCl3 and a polymer dye derived from 2-thiophenecarboxaldehyde and polyethylenimine. [] Incorporating this composite dye into the DSSC structure significantly boosted its light-harvesting capacity compared to DSSCs using the polymer dye alone. [] This enhancement translated to improved photovoltaic performance, demonstrating the potential of RuCl3 in developing efficient and cost-effective solar energy technologies.
A: While RuCl3 offers benefits in various applications, it's crucial to address potential environmental concerns. One study examined the short-term chemical changes of stable ruthenium added to rainwater. [] Using X-ray absorption fine structure analysis, researchers found that the chemical forms of RuCl3 remained stable in rainwater for at least one day. [] While this offers preliminary insights, further research is necessary to evaluate long-term environmental effects, including its fate, transport, and potential toxicity in various environmental compartments.
A: While RuCl3 exhibits favorable properties, exploring alternatives is crucial, especially considering its cost and potential environmental impact. Research into replacing expensive RuO2 with more cost-effective materials in supercapacitors highlights this drive. [] Scientists are investigating composites of RuO2 with various carbon substrates, aiming to maintain performance while reducing reliance on expensive ruthenium. [] Similarly, the search for alternative catalysts for reactions like amine oxidation and new materials for DSSCs is ongoing.
A: Characterizing RuCl3 and its derivatives relies on various analytical techniques. X-ray absorption fine structure (XAFS) analysis is helpful to investigate the chemical form and stability of ruthenium species in solution. [] Electron spectroscopy chemical analysis (ESCA) provides insights into the electronic structure and bonding of RuCl3. [] Other techniques commonly employed include Fourier transform infrared (FTIR) spectroscopy, thermogravimetry (TG), differential thermogravimetry (DTG), differential scanning calorimetry (DSC), and UV-Vis spectroscopy. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









